molecular formula C14H15BrN2O3S B5914969 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No. B5914969
M. Wt: 371.25 g/mol
InChI Key: ORBTTZAKTXJGLU-POHAHGRESA-N
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Description

5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using numerous methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves the inhibition of various signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit the expression of various inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. The compound has also been found to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are numerous future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. One of the most promising directions is the development of novel drug formulations that can improve the solubility and stability of the compound, thereby enhancing its efficacy. Another future direction is the study of the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. The compound has been found to possess potent anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer treatment. However, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethylcyanoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to yield the desired compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is in the field of medicine. The compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-3-17-13(19)10(16-14(17)21)6-8-5-9(15)7-11(12(8)18)20-4-2/h5-7,18H,3-4H2,1-2H3,(H,16,21)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBTTZAKTXJGLU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OCC)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OCC)O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

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